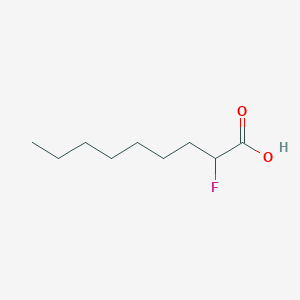![molecular formula C6H3ClIN3 B13454244 3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine is a heterocyclic compound that contains both chlorine and iodine atoms
Méthodes De Préparation
The synthesis of 3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions. For instance, the preparation might involve the use of pyrrole derivatives and subsequent halogenation steps to introduce the chlorine and iodine atoms . Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and controlled reaction environments.
Analyse Des Réactions Chimiques
3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Cyclization and Ring-Opening Reactions: These reactions can modify the core structure of the compound, leading to different derivatives
Common reagents for these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain cancer cell lines.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine can be compared with other pyrrolopyridazine derivatives such as:
- 3-chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine
- 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde
- 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine .
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C6H3ClIN3 |
|---|---|
Poids moléculaire |
279.46 g/mol |
Nom IUPAC |
3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine |
InChI |
InChI=1S/C6H3ClIN3/c7-5-1-4-6(11-10-5)3(8)2-9-4/h1-2,9H |
Clé InChI |
YCZSLXKOBRAPFT-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NN=C1Cl)C(=CN2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)


![6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)


![Dispiro[3.1.3^{6}.1^{4}]decan-1-one](/img/structure/B13454215.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)




![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
